molecular formula C18H36N2O4S2 B8500901 4,7,13,16-Tetraoxa-21,24-dithia-1,10-diazabicyclo[8.8.8]hexacosane CAS No. 28843-77-8

4,7,13,16-Tetraoxa-21,24-dithia-1,10-diazabicyclo[8.8.8]hexacosane

Cat. No. B8500901
M. Wt: 408.6 g/mol
InChI Key: IVFXGYQXXSMOIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04156683

Procedure details

A solution of 1.6 g. of the bicyclic diamide obtained in Example 30 in 30 ml. anhydrous tetrahydrofuran is slowly added to 20 ml. of the fresh prepared diborane solution (1.5 N) under nitrogen atmosphere and a temperature of 0° C. The mixture is stirred two hours at reflux temperature. The excess reagent is destroyed by adding 5 ml. of water and the solution is evaporated on a rotary evaporator under vacuum. This residue is treated with 50 ml. 6 N hydrochloric acid under heating at reflux for two hours and a solution is obtained. The mixture is evaporated under vacuum on a rotary evaporator (water bath 80°-100° C.). The residue is dissolved in 50 ml. water and the solution is passed through a column of an anion exchange resin (Dowex 1, Trade Mark). The column is washed with water until there is no basic reaction. The water is evaporated. The residue is dried in vacuum (0.1 mm. Hg) and recrystallized from a benzene and heptane mixture, yielding the desired compound.
Name
bicyclic diamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:19][O:18][CH2:17][CH2:16][O:15][CH2:14][C:13](=O)[N:12]2[CH2:21][CH2:22][S:23][CH2:24][CH2:25][S:26][CH2:27][CH2:28][N:3]1[CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11]2.B#B>O1CCCC1>[N:3]12[CH2:28][CH2:27][S:26][CH2:25][CH2:24][S:23][CH2:22][CH2:21][N:12]([CH2:11][CH2:10][O:9][CH2:8][CH2:7][O:6][CH2:5][CH2:4]1)[CH2:13][CH2:14][O:15][CH2:16][CH2:17][O:18][CH2:19][CH2:2]2

Inputs

Step One
Name
bicyclic diamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1N2CCOCCOCCN(C(COCCOC1)=O)CCSCCSCC2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B#B
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a temperature of 0° C
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
CUSTOM
Type
CUSTOM
Details
The excess reagent is destroyed
ADDITION
Type
ADDITION
Details
by adding 5 ml
CUSTOM
Type
CUSTOM
Details
of water and the solution is evaporated on a rotary evaporator under vacuum
ADDITION
Type
ADDITION
Details
This residue is treated with 50 ml
TEMPERATURE
Type
TEMPERATURE
Details
6 N hydrochloric acid under heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
a solution is obtained
CUSTOM
Type
CUSTOM
Details
The mixture is evaporated under vacuum on a rotary evaporator (water bath 80°-100° C.)
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 50 ml
WASH
Type
WASH
Details
The column is washed with water until there
CUSTOM
Type
CUSTOM
Details
no basic reaction
CUSTOM
Type
CUSTOM
Details
The water is evaporated
CUSTOM
Type
CUSTOM
Details
The residue is dried in vacuum (0.1 mm. Hg)
CUSTOM
Type
CUSTOM
Details
recrystallized from a benzene and heptane mixture

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N12CCOCCOCCN(CCOCCOCC1)CCSCCSCC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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